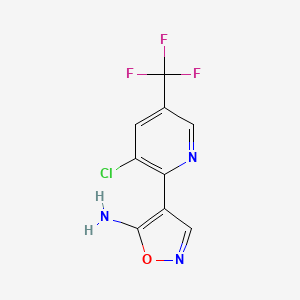
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, and an oxazole ring attached to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is chlorinated and trifluoromethylated using reagents such as chlorine gas and trifluoromethylating agents under controlled conditions.
Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing inhibitors of bacterial enzymes, such as phosphopantetheinyl transferase, which are crucial for bacterial viability and virulence.
Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification of proteins essential for bacterial growth and metabolism . This inhibition leads to the attenuation of bacterial secondary metabolism and growth.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in cancer therapy.
Fluazifop-butyl: An agrochemical used as a herbicide.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine stands out due to its dual functionality, combining the reactivity of both the pyridine and oxazole rings. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H5ClF3N3O |
|---|---|
Peso molecular |
263.60 g/mol |
Nombre IUPAC |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5ClF3N3O/c10-6-1-4(9(11,12)13)2-15-7(6)5-3-16-17-8(5)14/h1-3H,14H2 |
Clave InChI |
VRADPUQYIUSTBU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C2=C(ON=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


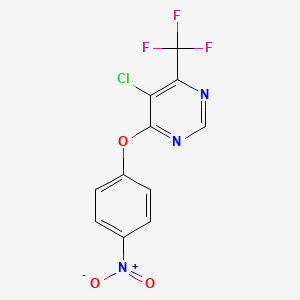
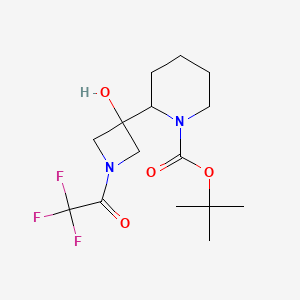
![(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12339769.png)

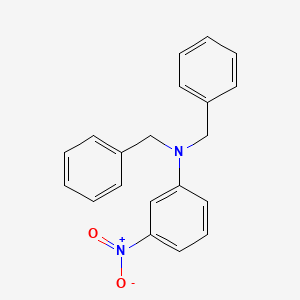


![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
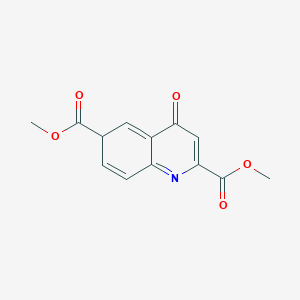
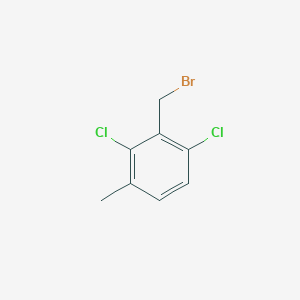
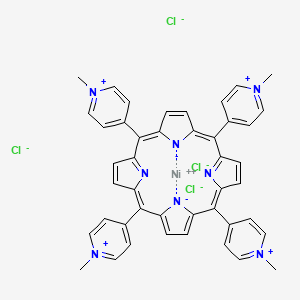

![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
